molecular formula C17H26N2O4S B4479307 1-METHANESULFONYL-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE

1-METHANESULFONYL-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4479307
M. Wt: 354.5 g/mol
InChI Key: BMNIWLPATFWORN-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a methanesulfonyl group and a phenyl group linked via a propan-2-yloxy moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-METHANESULFONYL-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride under basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, often using a phenyl halide and a suitable base.

    Linking the Propan-2-yloxy Moiety: This step involves the etherification of the phenyl group with propan-2-ol under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

1-METHANESULFONYL-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidine ring, depending on the reaction conditions and the nucleophile used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-METHANESULFONYL-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-METHANESULFONYL-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but may have different substituents on the piperidine ring or the phenyl group.

    This compound: This compound features a different sulfonyl group or a different alkoxy group, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-methylsulfonyl-N-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-13(2)23-16-6-4-5-14(11-16)12-18-17(20)15-7-9-19(10-8-15)24(3,21)22/h4-6,11,13,15H,7-10,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNIWLPATFWORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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